Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene-
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Overview
Description
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- is a nitrogen-containing heterocyclic compound. Aziridines are known for their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This particular compound features a methylene group and a 2,2-dimethoxyethyl substituent, making it a unique derivative of aziridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- can be achieved through the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of an acid catalyst . This method involves the formation of an intermediate urea, which subsequently undergoes cyclization to form the aziridine ring .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted aziridines and open-chain amines.
Scientific Research Applications
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- involves the interaction of its reactive aziridine ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to target specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring structure.
1-(2,2-Dimethoxyethyl)aziridine: Similar structure but lacks the methylene group.
2-Methyleneaziridine: Similar structure but lacks the 2,2-dimethoxyethyl group.
Uniqueness
Aziridine, 1-(2,2-dimethoxyethyl)-2-methylene- is unique due to the presence of both the methylene and 2,2-dimethoxyethyl groups.
Properties
CAS No. |
113437-07-3 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-methylideneaziridine |
InChI |
InChI=1S/C7H13NO2/c1-6-4-8(6)5-7(9-2)10-3/h7H,1,4-5H2,2-3H3 |
InChI Key |
OLEGVCAVJRIMEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CC1=C)OC |
Origin of Product |
United States |
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